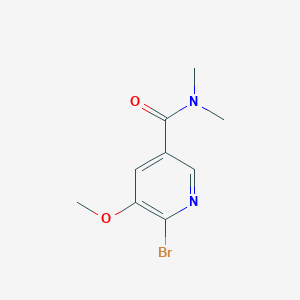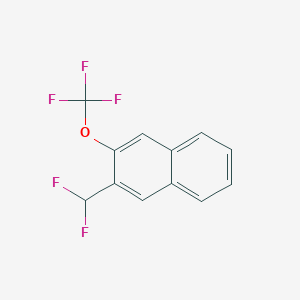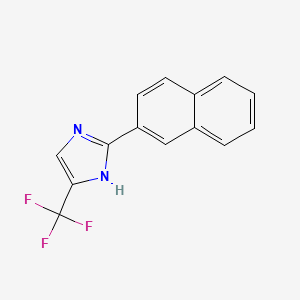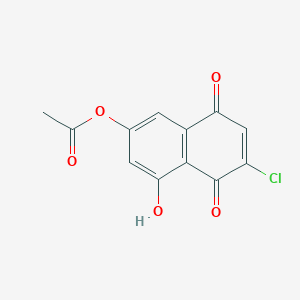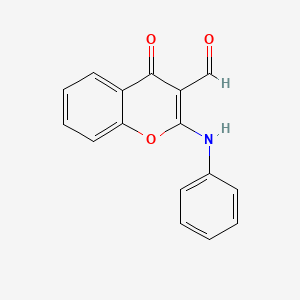
3-Allyl-2-(allylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-2-(allylthio)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an allyl group and an allylthio group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Allyl Groups: The allyl groups can be introduced via nucleophilic substitution reactions. For instance, allyl bromide can be used as an alkylating agent to introduce the allyl group at the desired positions on the quinazolinone core.
Formation of Allylthio Group: The allylthio group can be introduced through the reaction of the quinazolinone derivative with allylthiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-Allyl-2-(allylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of allyl groups to propyl groups.
Substitution: The allyl and allylthio groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action of 3-Allyl-2-(allylthio)quinazolin-4(3H)-one depends on its specific biological activity. For instance, if it exhibits anticancer activity, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The allyl and allylthio groups may play a role in enhancing the compound’s binding affinity to its targets or modulating its reactivity.
類似化合物との比較
Similar Compounds
2-Allylquinazolin-4(3H)-one: Lacks the allylthio group, which may result in different biological activities.
3-Allylquinazolin-4(3H)-one: Lacks the allylthio group, potentially affecting its reactivity and biological properties.
2-(Allylthio)quinazolin-4(3H)-one: Lacks the allyl group, which may influence its chemical and biological behavior.
Uniqueness
3-Allyl-2-(allylthio)quinazolin-4(3H)-one is unique due to the presence of both allyl and allylthio groups, which may confer distinct chemical reactivity and biological activities compared to its analogs. The combination of these functional groups may enhance its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
202065-04-1 |
|---|---|
分子式 |
C14H14N2OS |
分子量 |
258.34 g/mol |
IUPAC名 |
3-prop-2-enyl-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h3-8H,1-2,9-10H2 |
InChIキー |
LTJWKVPCKKUDDN-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





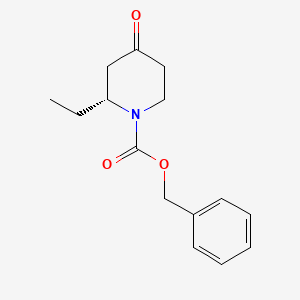

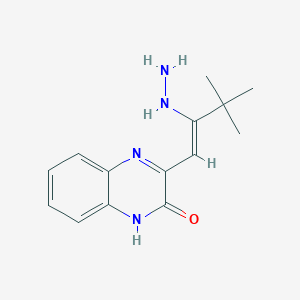

![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
